molecular formula C15H13N3O B11822076 N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B11822076
M. Wt: 251.28 g/mol
InChI Key: YMHSLWUPHSLIJT-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine is a benzimidazole-derived compound featuring a hydroxylamine functional group attached to an ethylidene-phenylethylidene backbone. This structure combines the aromatic and hydrogen-bonding capabilities of benzimidazole with the nucleophilic and redox-active properties of hydroxylamine.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C15H13N3O/c19-18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17)

InChI Key

YMHSLWUPHSLIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and sulfur, which facilitate the formation of the benzimidazole ring . The process can be optimized by adjusting the temperature, reaction time, and the concentration of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, affecting cellular processes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its hydroxylamine-ethylidene linkage. Key analogues include:

Compound Key Structural Differences Molecular Weight Notable Properties/Activities References
(E)-N-[2-(1H-Imidazol-2-yl)-1-phenylethylidene]hydroxylamine Imidazole ring (non-fused) instead of benzimidazole ~233.2 Unreported; reduced aromaticity vs. benzimidazole
N-{2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylethylidene}hydroxylamine Difluoromethyl substitution on benzimidazole 301.3 Enhanced lipophilicity; potential altered bioactivity
2-[(Substituted Phenyl)Methylidene]-N-[6-(Propylsulfanyl)-1H-Benzimidazol-2-yl]Hydrazine-1-Carboxamide Hydrazinecarboxamide group instead of hydroxylamine; propylsulfanyl substituent Varies (~350–400) α-Glucosidase inhibition (IC₅₀: 12.88–44.35 μg/mL)
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)Methanamine Methanamine linkage instead of ethylidene-hydroxylamine; 4-chlorophenyl substituent ~273.7 Inhibits wheat germination

Hydrogen Bonding and Crystallography

The hydroxylamine group in the target compound enables strong hydrogen bonding, which is critical for crystal packing and molecular recognition. In contrast:

  • Semicarbazone Derivatives () utilize semicarbazone motifs for hydrogen bonding, which may contribute to their α-glucosidase inhibitory activity .
  • Difluoromethyl-Substituted Analogues () likely exhibit altered dipole moments and steric effects, impacting crystal lattice formation compared to the parent compound .

Physicochemical Properties

  • Solubility : The hydroxylamine group enhances polarity compared to lipophilic analogues like the difluoromethyl-substituted compound () .
  • Stability : Hydroxylamine derivatives may exhibit lower thermal stability than semicarbazones or hydrazides due to redox sensitivity.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of benzimidazole derivatives with phenylethylidene hydroxylamine under controlled conditions. The reaction can be facilitated using various solvents and catalysts to optimize yield and purity. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicate that the compound exhibits strong radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.

Assay Type IC50 (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

These results highlight the compound's potential utility in preventing oxidative stress-related diseases.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies involving various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation.

The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM)
A549 (Lung)15
MCF-7 (Breast)20
HeLa (Cervical)18

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound appears to enhance ROS production in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways, such as topoisomerases or proteasomes.
  • Interference with Cell Cycle Progression : Evidence suggests that treatment with this compound can lead to cell cycle arrest at specific phases, particularly G0/G1 and G2/M.

Case Studies

Recent case studies have highlighted the efficacy of this compound in animal models. For instance, a study involving tumor-bearing mice demonstrated a significant reduction in tumor size when treated with this compound compared to controls.

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